BenchChemオンラインストアへようこそ!

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

This MSNB chemotype derivative features an N-ethoxycarbonylmethyl side chain, serving as a masked glycine equivalent for late-stage derivatization. Its zero H-bond donor count and dual-ester architecture enable systematic interrogation of hydrogen-bonding requirements at the TRβ AF-2 cleft, distinguishing it from NH-bearing analogs. Deploy as a diversity element in MSNB-focused combinatorial libraries or as a specificity control to refine the TRβ pharmacophore model. Supplied at ≥98% purity for research and further manufacturing use only. Benchmark against MLS000389544 active control.

Molecular Formula C13H16N2O8S
Molecular Weight 360.34
CAS No. 2365418-81-9
Cat. No. B2450260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate
CAS2365418-81-9
Molecular FormulaC13H16N2O8S
Molecular Weight360.34
Structural Identifiers
SMILESCCOC(=O)CN(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])S(=O)(=O)C
InChIInChI=1S/C13H16N2O8S/c1-4-23-12(16)8-14(24(3,20)21)10-6-5-9(13(17)22-2)7-11(10)15(18)19/h5-7H,4,8H2,1-3H3
InChIKeyLSPFVYROEPZYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate (CAS 2365418-81-9): Structural Profile and MSNB-Class Lineage


Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate (CAS 2365418-81-9) is a synthetic organic compound belonging to the methylsulfonylnitrobenzoate (MSNB) structural class [1]. It features a trisubstituted benzene core bearing a methyl ester at C1, a nitro group at C3, and an N-(2-ethoxy-2-oxoethyl)methanesulfonamido group at C4. With molecular formula C₁₃H₁₆N₂O₈S and molecular weight 360.34 g/mol, this compound is supplied by multiple vendors at ≥98% purity for research and further manufacturing use only . The MSNB scaffold has been established in the primary literature as a privileged chemotype for irreversible inhibition of the thyroid hormone receptor β (TRβ)–coactivator interaction, acting via covalent modification of Cys-298 within the AF-2 cleft [1].

Why Generic Substitution Fails for Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate (CAS 2365418-81-9)


Within the MSNB chemotype, three structural features are independently essential for target engagement: the methylsulfonyl group, the nitro group, and the nature of the side-chain amide/amine substituent [1]. Removal of either the methylsulfonyl or nitro group abolishes TRβ-SRC2 inhibitory activity entirely (IC₅₀ >130 μM vs. ~1–5 μM for intact MSNB cores) [1]. Furthermore, MSNB series structure–activity relationships demonstrate that side-chain alkylamine substituents confer superior inhibitory activity compared to arylamine substituents, and that sterically hindered amides yield more favorable TRβ interactions [1]. The N-(2-ethoxy-2-oxoethyl) substituent on the target compound introduces an additional ester moiety, a distinct hydrogen-bond acceptor profile (H-bond donors: 0), and increased rotatable bond count (7) relative to the unsubstituted parent methyl 4-methanesulfonamido-3-nitrobenzoate (CAS 1620950-81-3; MW 274.25; 1 H-bond donor) . These differences in hydrogen-bonding capacity, steric bulk, and metabolic liability mean that the target compound cannot be assumed functionally interchangeable with its simpler or regioisomeric analogs without experimental verification.

Quantitative Differentiation Evidence: Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate vs. Closest Analogs


N-Ethoxycarbonylmethyl Substitution Eliminates the Sulfonamide H-Bond Donor: Impact on Physicochemical Profile vs. Parent Compound

The target compound (CAS 2365418-81-9) bears an N-(2-ethoxy-2-oxoethyl) substituent on the sulfonamide nitrogen, rendering it a tertiary sulfonamide with zero hydrogen-bond donor atoms. In contrast, the parent compound methyl 4-methanesulfonamido-3-nitrobenzoate (CAS 1620950-81-3) retains the sulfonamide NH proton (1 H-bond donor) . The N-alkylation increases molecular weight by 86.09 g/mol (from 274.25 to 360.34), raises the calculated LogP (from an estimated lower value to 0.71), and increases topological polar surface area to 133.12 Ų . These differences directly influence membrane permeability, solubility, and target-binding pharmacophore compatibility within the MSNB series.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

MSNB Scaffold Pharmacophore Integrity: Methylsulfonyl and Nitro Groups Are Non-Negotiable for Biological Activity

Systematic SAR analysis across 29 MSNB analogs demonstrated that compounds lacking either the methylsulfonyl group or the nitro group (analogs 26–29) were completely inactive in both fluorescence polarization (FP) and AlphaScreen assays for TRβ-SRC2 interaction inhibition [1]. In contrast, intact MSNB cores with optimized side chains (e.g., compound 1, MLS000389544) showed IC₅₀ values near 1 μM in FP assays and 1.4–1.8 μM in confirmatory AlphaScreen and cellular assays [1]. The target compound retains both essential pharmacophoric elements (4-methylsulfonyl and 3-nitro substitution) required for irreversible covalent binding to Cys-298 of TRβ, placing it within the active MSNB chemotype [1].

Nuclear Receptor Pharmacology TRβ Antagonism Covalent Inhibitor Design

Ester Linkage Instability Is a Known Class Liability: Implications for Selecting the Target Compound as a Tool or Probe

The MSNB class was explicitly noted to contain a 'potentially unstable ester linkage' that motivated development of bioisosteric replacements (SNPTs with thiazole; MSNBAs with amide) in follow-up medicinal chemistry campaigns [1][2]. The target compound contains two ester functionalities: the benzoate methyl ester at C1 and the ethoxycarbonylmethyl side-chain ester. This dual-ester architecture may present distinct hydrolytic susceptibility compared to single-ester MSNBs such as MLS000389544 (which contains only the benzoate ester) [1]. The thioether analog methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS 188614-00-8) replaces the sulfonamide entirely, eliminating both the TRβ pharmacophore and the nitrogen-linked side chain [3].

Metabolic Stability Prodrug Design Chemical Tool Selection

Regioisomeric Differentiation: 4-Sulfonamido-3-nitro Substitution Pattern vs. 3-Sulfonamido-5-nitro Regioisomer

The target compound places the N-alkylated methanesulfonamido group at the 4-position and the nitro group at the 3-position of the benzoate ring. The regioisomer methyl 3-(methanesulfonamido)-5-nitrobenzoate (CAS 695216-00-3) reverses this orientation, with the sulfonamido at position 3 and nitro at position 5 . Within the MSNB literature, the relative positioning of electron-withdrawing groups on the phenyl ring is critical: the methylsulfonyl and nitro groups must occupy specific positions to maintain the electrophilic character required for covalent reaction with Cys-298 of TRβ [1]. While both regioisomers share the C9H10N2O6S core formula, their distinct substitution patterns predict different reactivity toward biological nucleophiles and different SAR outcomes.

Regiochemistry Pharmacophore Mapping Chemical Procurement

Purity and Storage Specifications: Vendor-Documented Quality Metrics for Reproducible Experimentation

The target compound is available from multiple vendors with documented purity specifications. Chemscene lists purity at ≥98% (Cat. No. CS-0660204) with recommended storage sealed in dry conditions at 2–8°C . Leyan (Cat. No. 1730860) also certifies 98% purity . CymitQuimica (Biosynth) lists minimum 95% purity . For comparison, the simpler analog methyl 4-methanesulfonamido-3-nitrobenzoate (CAS 1620950-81-3) is listed at 98% purity by Leyan , indicating comparable synthetic accessibility. The MLS000389544 TRβ probe compound (CAS 573965-48-7) is supplied at ≥98% purity by MedChemExpress with more extensive biological QC characterization including IC₅₀ validation . No biological QC data are currently published for CAS 2365418-81-9.

Quality Control Compound Management Reproducibility

Research and Industrial Application Scenarios for Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate (CAS 2365418-81-9)


MSNB-Focused Structure–Activity Relationship (SAR) Library Expansion

This compound is optimally deployed as a diversity element in MSNB-focused combinatorial libraries exploring N-alkylated sulfonamide side chains. The N-ethoxycarbonylmethyl group introduces an additional ester handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction), extending the chemical space accessible from the MSNB core beyond the primary amine and aniline-derived analogs characterized in Hwang et al. 2011 . Its zero H-bond donor count contrasts with NH-bearing analogs, enabling systematic interrogation of hydrogen-bonding requirements at the TRβ AF-2 cleft. Researchers should benchmark activity against the well-characterized MSNB standard MLS000389544 (IC₅₀ ~1.4 μM in AlphaScreen) to quantify the impact of this substitution .

Synthetic Intermediate for Advanced MSNB-Derived Chemical Probes

The ethoxycarbonylmethyl side chain serves as a masked glycine equivalent. Selective hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can be coupled to diverse amine-containing fragments to generate amide-extended MSNB analogs. This synthetic strategy parallels the MSNBA (methylsulfonylnitrobenzamide) series where amide replacement of the ester improved TR antagonist activity . The target compound thus functions as a versatile late-stage intermediate for generating focused probe compound libraries without requiring de novo construction of the MSNB core. Caution is warranted regarding the dual-ester architecture: both the benzoate methyl ester and the side-chain ethyl ester may undergo hydrolysis under basic or esterase-containing conditions .

Negative Control or Specificity Tool in TRβ-Coactivator Interaction Assays

Given that the N-ethoxycarbonylmethyl substituent eliminates the sulfonamide NH proton while retaining the essential methylsulfonyl and nitro pharmacophoric elements, this compound can be deployed as a specificity control in TRβ-SRC2 interaction assays. If the compound retains inhibitory activity, it demonstrates that the sulfonamide NH is not required for target engagement, refining the MSNB pharmacophore model. If inactive, it provides evidence that the NH participates in a critical hydrogen bond within the AF-2 cleft. In either case, the result contributes to SAR understanding. The compound should be tested alongside the active control MLS000389544 (IC₅₀ ~1.4 μM) and the inactive control compounds 26–29 (IC₅₀ >130 μM, lacking nitro or methylsulfonyl) from the primary literature .

Quote Request

Request a Quote for Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.